molecular formula C10H10O3 B1671688 Ethyl benzoylformate CAS No. 1603-79-8

Ethyl benzoylformate

Cat. No. B1671688
CAS RN: 1603-79-8
M. Wt: 178.18 g/mol
InChI Key: QKLCQKPAECHXCQ-UHFFFAOYSA-N
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Description

Ethyl benzoylformate, also known as Ethyl phenylglyoxylate, is an organic compound with the linear formula C6H5COCO2C2H5 . It has a molecular weight of 178.18 . It is the ethyl ester of phenylglyoxylic acid and is observed as a metabolite in cancer metabolism .


Synthesis Analysis

The enantioselective hydrogenation of ethyl benzoylformate over a (−)-cinchonidine (CD)-modified Pt/Al2O3 catalyst has been studied . The process was carried out in semi-batch and continuous fixed bed reactors, with the modifier concentration and reaction temperature being the variables .


Molecular Structure Analysis

Ethyl benzoylformate has a molecular formula of C10H10O3 . Its structure includes a benzene ring attached to a carbonyl group (C=O), which is further attached to another carbonyl group that is bonded to an ethyl group (C2H5) .


Chemical Reactions Analysis

The enantioselective hydrogenation of ethyl benzoylformate over a (−)-cinchonidine (CD)-modified Pt/Al2O3 catalyst has been studied . The kinetic results from the semi-batch reactor showed a higher enantioselectivity and lower initial rate as the amount of modifier was increased .


Physical And Chemical Properties Analysis

Ethyl benzoylformate is a clear colorless to greenish liquid . It has a boiling point of 138-139 °C/18 mmHg (lit.) and a density of 1.122 g/mL at 25 °C (lit.) . Its refractive index is 1.515-1.517 . It is soluble in water at 1143 mg/L @ 25°C .

Safety And Hazards

Ethyl benzoylformate is classified as a combustible liquid . It may cause respiratory tract irritation and may be harmful if absorbed through the skin . It may also cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep it in a dry, cool, and well-ventilated place .

Future Directions

Recent research has shown that glyoxylates and related structures like ethyl benzoylformate can be versatile for the design of Type I photoinitiators . This opens up new possibilities for the use of ethyl benzoylformate in the field of photopolymerization, which includes applications like 3D and 4D printing, dentistry, adhesives, solvent-free paints, microelectronics, coatings, and varnishes .

properties

IUPAC Name

ethyl 2-oxo-2-phenylacetate
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InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QKLCQKPAECHXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O3
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DSSTOX Substance ID

DTXSID1061815
Record name Benzeneacetic acid, .alpha.-oxo-, ethyl ester
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Molecular Weight

178.18 g/mol
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Physical Description

Light yellow or yellow liquid; [Alfa Aesar MSDS]
Record name Ethyl phenylglyoxylate
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Product Name

Ethyl benzoylformate

CAS RN

1603-79-8
Record name Ethyl benzoylformate
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Record name Ethyl phenylglyoxylate
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Record name ETHYL BENZOYLFORMATE
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Record name Benzeneacetic acid, .alpha.-oxo-, ethyl ester
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Record name Ethyl phenylglyoxylate
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Record name Ethyl Phenylglyoxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
694
Citations
G Martin, P Mäki-Arvela, DY Murzin, T Salmi - Catalysis letters, 2013 - Springer
… In the present paper, the three-phase hydrogenation of ethyl benzoylformate in the presence of Pt/… The reactant, ethyl benzoylformate (A), is hydrogenated on Pt catalyst to produce two …
Number of citations: 16 link.springer.com
O Zhimin, L Ma, Y Niu, J Cui - Biocatalysis and Biotransformation, 2018 - Taylor & Francis
… (R)-(-)-mandelic acid ethyl ester was obtained via asymmetric reduction of ethyl benzoylformate by … Kinetic models were developed for asymmetric reduction of ethyl benzoylformate and …
Number of citations: 15 www.tandfonline.com
T Endo, H Kawasaki, M Okawara - Tetrahedron Letters, 1979 - Elsevier
… The reduction of ethyl benzoylformate with 12a-12c was attemped. … A mixture of 2.9 mmole each of ethyl benzoylformate, 12b and magnesium perchlorate in 100 ml of acetonitrile was …
Number of citations: 12 www.sciencedirect.com
HMS Milagre, CDF Milagre, PJS Moran… - Enzyme and microbial …, 2005 - Elsevier
… In this paper, we describe a continuous process of bioreduction of ethyl benzoylformate … Ethyl benzoylformate is often used as a substrate in microbial reductions because of its …
Number of citations: 30 www.sciencedirect.com
G Martin, P Mäki-Arvela, DY Murzin… - Catalysis Science & …, 2014 - pubs.rsc.org
… In contrast to ethyl pyruvate, the hydrogenation of ethyl benzoylformate (EBF) has been … In the present paper, the three-phase hydrogenation of ethyl benzoylformate in the presence of Pt…
Number of citations: 15 pubs.rsc.org
K TANAKA, T KIMURA, X CHEN… - Chemical and …, 1990 - jstage.jst.go.jp
… In this paper we describe our results on asymmetric reduction of ethyl benzoylformate with an achiral 5-deazafiavin derivative in chiral media consisting of a variety of chiral metallic or …
Number of citations: 2 www.jstage.jst.go.jp
M Sutyinszki, K Szöri, K Felföldi, M Bartók - Catalysis Communications, 2002 - Elsevier
Extremely high (98%) enantioselectivity of the hydrogenation of ethyl benzoylformate on Pt/Al 2 O 3 modified with dihydrocinchonidine was achieved. The difference between the rates …
Number of citations: 108 www.sciencedirect.com
VF Mironov, LM Burnaeva, AT Gubaidullin… - Russian journal of …, 1998 - researchgate.net
… Abstract-2-Phenyl-(or 2-diethylamino)-1,3,2-benzodioxaphosphorin-4-ones react with ethyl benzoylformate in a highly regioselective fashion to give the corresponding substituted ethyl …
Number of citations: 2 www.researchgate.net
ZM Ou, YK Nan - Advanced Materials Research, 2012 - Trans Tech Publ
… asymmetric reduction of ethyl benzoylformate to preparation … Cells and ethyl benzoylformate were suspended in potassium … Retention time of ethyl benzoylformate, (R)-(-)-mandelic acid …
Number of citations: 6 www.scientific.net
G Martin, P Maki-Arvela, J Warna… - Industrial & …, 2014 - ACS Publications
A kinetic model was developed for the enantioselective hydrogenation of ethyl benzoylformate (EBF) on a modified Pt/Al 2 O 3 catalyst. This model was based on the assumption of …
Number of citations: 4 pubs.acs.org

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